N-(1-methyl-1H-pyrazol-3-yl)-3-(naphthalen-2-ylsulfonyl)propanamide
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Overview
Description
N~1~-(1-METHYL-1H-PYRAZOL-3-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a synthetic organic compound that features a pyrazole ring and a naphthylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-METHYL-1H-PYRAZOL-3-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the methyl group: Methylation of the pyrazole ring can be performed using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the naphthylsulfonyl group: This step involves the reaction of the methylated pyrazole with 2-naphthalenesulfonyl chloride in the presence of a base like triethylamine.
Formation of the propanamide linkage: The final step is the reaction of the intermediate with 3-bromopropionyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of N1-(1-METHYL-1H-PYRAZOL-3-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-METHYL-1H-PYRAZOL-3-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
N~1~-(1-METHYL-1H-PYRAZOL-3-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N1-(1-METHYL-1H-PYRAZOL-3-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N~1~-(1-METHYL-1H-PYRAZOL-3-YL)-3-(2-NAPHTHYLSULFONYL)BUTANAMIDE: Similar structure with a butanamide linkage instead of propanamide.
N~1~-(1-METHYL-1H-PYRAZOL-3-YL)-3-(2-NAPHTHYLSULFONYL)ETHANAMIDE: Similar structure with an ethanamide linkage.
Uniqueness
N~1~-(1-METHYL-1H-PYRAZOL-3-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to its specific combination of a pyrazole ring and a naphthylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17N3O3S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(1-methylpyrazol-3-yl)-3-naphthalen-2-ylsulfonylpropanamide |
InChI |
InChI=1S/C17H17N3O3S/c1-20-10-8-16(19-20)18-17(21)9-11-24(22,23)15-7-6-13-4-2-3-5-14(13)12-15/h2-8,10,12H,9,11H2,1H3,(H,18,19,21) |
InChI Key |
AALLUFXYQOGBDG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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